molecular formula C39H38O7 B1469813 3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone CAS No. 58115-19-8

3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone

Cat. No.: B1469813
CAS No.: 58115-19-8
M. Wt: 618.7 g/mol
InChI Key: VTBVXZDQXRCNNO-UHFFFAOYSA-N
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Description

The compound “3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone” is a highly substituted propanone derivative characterized by multiple methoxy (OCH₃) and phenylmethoxy (OCH₂C₆H₅) groups. Its structure features a central ketone group flanked by aromatic rings substituted with electron-donating alkoxy functionalities.

Properties

CAS No.

58115-19-8

Molecular Formula

C39H38O7

Molecular Weight

618.7 g/mol

IUPAC Name

3,3-dimethoxy-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-2-(4-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C39H38O7/c1-41-35-23-33(34(45-26-29-15-9-5-10-16-29)24-36(35)46-27-30-17-11-6-12-18-30)38(40)37(39(42-2)43-3)31-19-21-32(22-20-31)44-25-28-13-7-4-8-14-28/h4-24,37,39H,25-27H2,1-3H3

InChI Key

VTBVXZDQXRCNNO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)OCC4=CC=CC=C4)C(OC)OC)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C(OC)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula Notable Features
Target Compound Propanone 3,3-dimethoxy; 5-methoxy; 1,4-bis(phenylmethoxy); 4-(phenylmethoxy) C₃₄H₃₄O₈ (inferred) High steric bulk, multiple benzyl ethers
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene Propenone (chalcone) Varied substituents (e.g., 3-methoxy, 2,4-dimethoxy, halogenated phenyl) C₁₅H₁₂O₃ (base structure) Simpler backbone, hydroxyl group
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one Propanone 3-hydroxy; 2-(2-methoxyphenoxy); 4-methoxyphenyl C₁₇H₁₈O₅ Hydroxy group enhances solubility
[4-[1-(4-acetyloxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-... acetate Isobenzofuranone Acetyloxy; methyl; isopropyl C₃₄H₃₈O₈ (inferred) Fused aromatic system; ester groups

Key Observations:

Backbone Diversity: The target compound and ’s propanone share a ketone core but differ in substituents. ’s chalcone derivatives have an α,β-unsaturated ketone (propenone), which confers distinct electronic properties (e.g., conjugation for UV absorption) . ’s isobenzofuranone lacks a propanone backbone, making direct structural comparisons less relevant.

Substituent Effects: The target’s phenylmethoxy groups (OCH₂C₆H₅) are bulkier than the methoxy (OCH₃) or hydroxyl (OH) groups in other compounds, likely increasing lipophilicity and steric hindrance .

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential protection/deprotection steps for its multiple benzyl ethers, whereas ’s chalcones are synthesized via one-step Claisen-Schmidt condensations under basic conditions .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound generally follows a convergent approach involving:

Detailed Preparation Steps and Conditions

Etherification of Phenols

  • Phenol derivatives are reacted with benzyl bromide or phenylmethyl bromide in the presence of potassium carbonate in acetone or similar solvents.
  • The reaction is typically refluxed for extended periods (e.g., 24 hours) to ensure complete conversion.
  • Example: Phenol (2.6 g, 27.7 mmol) with K2CO3 (5.74 g, 41.5 mmol) in acetone, followed by addition of 1-bromoethyl benzene and KI as catalyst, refluxed 24 h.

Formation of 2-Phenoxy-1,3-propanediol Intermediates

  • Methyl phenoxyacetate is added dropwise to the etherified phenol solution, followed by addition of freshly distilled benzaldehyde at low temperature (-78°C).
  • The reaction mixture is quenched with saturated ammonium chloride and extracted with diethyl ether.
  • The intermediate 2-phenoxy-3-phenyl-methyl-3-hydroxypropanoate is obtained as a slightly yellow oil after solvent evaporation.

Reduction of Ester to Alcohol

  • The ester intermediate is dissolved in methanol and treated portionwise with sodium borohydride at room temperature for several hours (e.g., 4 h).
  • The reaction is quenched with saturated ammonium chloride solution, extracted, dried, and filtered to give 2-phenoxy-1-[4-(phenylmethoxy)phenyl]-1,3-propanediol as an off-white oil.

Protection and Functional Group Manipulation

  • The dimethoxy group at the 3-position of the propanone is introduced by acetalization or ketal formation using methanol under acidic conditions or by direct dimethoxylation of the ketone.
  • Benzyl protecting groups on phenolic oxygens are removed by catalytic hydrogenation or other debenzylation methods as needed.

Transition-Metal Catalyzed Cross-Coupling for Aromatic Substitution

  • Suzuki–Miyaura cross-coupling reactions are employed to couple aryl boronic esters with aryl halides, enabling the installation of complex aromatic substituents.
  • Typical catalytic systems include Pd(dba)2 or Pd(OAc)2 with phosphine ligands such as XPhos or XantPhos.
  • Reaction conditions: 80–115 °C, solvents like toluene/water or MTBE/water mixtures, bases such as cesium carbonate, reaction times from 1 to 16 hours.
  • High conversions (up to 99%) are achievable under optimized conditions.
Entry Catalyst (mol %) Ligand (mol %) Base (equiv) Solvent System Temp (°C) Time (h) Conversion (%)
7 Pd(OAc)2 (5%) XPhos (5%) Cs2CO3 (3) Tol:H2O (4:1) 115 16 93
10 Pd(dba)2 (2.5%) XantPhos (5%) Cs2CO3 (3) Tol:H2O (4:1) 115 1 99
11 Pd(dba)2 (2.5%) XantPhos (5%) Cs2CO3 (1) Tol:H2O (4:1) 115 1 99
12 Pd(dba)2 (2.5%) XantPhos (5%) Cs2CO3 (1) MTBE:H2O (4:1) 55 16 85

Table 1: Selected Suzuki–Miyaura Cross-Coupling Conditions and Conversion Efficiencies

Representative Experimental Procedure Summary

  • Etherification: Combine phenol derivatives with K2CO3 in acetone, stir at room temperature, add benzyl bromide, reflux 24 h.
  • Aldol-type addition: Add methyl phenoxyacetate to etherified phenol solution, then benzaldehyde at -78 °C, stir 2 h.
  • Reduction: Treat ester intermediate with sodium borohydride in methanol at room temperature for 4 h.
  • Workup: Quench with saturated NH4Cl, extract with diethyl ether, dry over MgSO4, filter, evaporate solvent.
  • Cross-coupling: Mix aryl boronic ester and aryl halide with Pd catalyst, phosphine ligand, Cs2CO3 base in toluene/water, heat at 80–115 °C for 1–16 h.
  • Purification: Filter reaction mixture, concentrate under reduced pressure, purify by silica gel chromatography.

Notes on Yield and Purity

  • Yields for etherification and reduction steps typically range from moderate to high (70–90%).
  • Cross-coupling reactions under optimized conditions can achieve yields up to 99% with high purity.
  • Proper drying and workup steps (e.g., brine wash, MgSO4 drying) are critical for removing impurities and residual salts.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Etherification Phenol, K2CO3, benzyl bromide, acetone, reflux 24 h Installation of phenylmethoxy groups
2 Aldol-type addition Methyl phenoxyacetate, benzaldehyde, -78 °C, 2 h Formation of hydroxypropanoate intermediate
3 Reduction NaBH4, methanol, room temp, 4 h Conversion of ester to diol
4 Cross-coupling Pd catalyst, phosphine ligand, Cs2CO3, toluene/water, 80–115 °C, 1–16 h Coupling of aromatic substituents
5 Deprotection (if needed) Catalytic hydrogenation or acidic conditions Removal of benzyl protecting groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone
Reactant of Route 2
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3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone

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